molecular formula C8H4ClF3O2 B158943 4-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 1737-36-6

4-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No. B158943
CAS RN: 1737-36-6
M. Wt: 224.56 g/mol
InChI Key: PPHHAZOVVZBSCM-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzoic acid is an off-white powder . It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against the melanoma cell line .


Synthesis Analysis

The synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid involves the use of p-chloro trifluoromethyl benzene, metal powdered iron, and anhydrous aluminum chloride. The mixed solution is heated to 100°C, then slowly fed concentrated sulfuric acid-dried chlorine under reaction temperature 110°C .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . The InChI code is 1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) .


Chemical Reactions Analysis

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was performed within a droplet-based microreactor . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-(trifluoromethyl)benzoic acid is 224.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 223.9851915 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Antifungal Activity

Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid have been investigated for their antifungal properties. In a study, these compounds were assayed in vitro against eight fungal strains. While the antifungal activity varied, some derivatives exhibited promising results. Notably, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate showed low minimum inhibitory concentrations (MICs) of 0.49 µmol/L .

Antibacterial Activity

Interestingly, 4-(trifluoromethyl)benzoates have also demonstrated significant antimycobacterial activity. Against various strains, these compounds exhibited MICs ranging from 0.5 to 32 μmol/L. Notably, 1o and 1r showed superiority, with MICs as low as 1–4 μmol/L .

Synthetic Intermediates

4-(Trifluoromethyl)benzoic acid serves as a valuable synthetic intermediate. Researchers use it to synthesize various compounds, including pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have been explored for their antiproliferative activity against melanoma cell lines .

Analytical Chemistry

The compound has been employed as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids using GC/MS methods .

Safety And Hazards

The safety data sheet for 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, indicates that it may cause serious eye irritation . It is recommended to get medical advice if skin irritation occurs and to take off contaminated clothing and wash before reuse .

Future Directions

The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . This suggests that future research could focus on optimizing these parameters to improve the efficiency of the reaction .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHHAZOVVZBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378756
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzoic acid

CAS RN

1737-36-6
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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